molecular formula C11H9Cl2N3O2 B13695397 Methyl 3-(chloromethyl)-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylate CAS No. 1247712-63-5

Methyl 3-(chloromethyl)-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylate

Cat. No.: B13695397
CAS No.: 1247712-63-5
M. Wt: 286.11 g/mol
InChI Key: RJTNIGNOVDQOAX-UHFFFAOYSA-N
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Description

Methyl 3-(chloromethyl)-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylate is a chemical compound that belongs to the class of pyrazole derivatives. This compound is of significant interest due to its potential applications in various fields such as chemistry, biology, medicine, and industry. It is characterized by the presence of a chloromethyl group, a chloropyridinyl group, and a pyrazole ring, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(chloromethyl)-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylate typically involves the reaction of 3-chloropyridine-2-carbaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrazole ring. The chloromethyl group is introduced through a chloromethylation reaction, and the ester group is formed by esterification with methanol .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The key steps include the formation of the pyrazole ring, chloromethylation, and esterification. Quality control measures are implemented to monitor the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(chloromethyl)-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.

    Cyclization Reactions: The pyrazole ring can participate in cyclization reactions to form more complex ring systems.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines and thiols for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions include various substituted pyrazole derivatives, oxides, and reduced forms of the compound. These products are of interest for their potential biological and chemical properties.

Scientific Research Applications

Methyl 3-(chloromethyl)-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 3-(chloromethyl)-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The pyrazole ring and chloropyridinyl group contribute to the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives such as:

Uniqueness

The combination of these functional groups with the pyrazole and chloropyridinyl moieties provides a versatile scaffold for the development of new compounds with diverse biological and chemical properties .

Properties

CAS No.

1247712-63-5

Molecular Formula

C11H9Cl2N3O2

Molecular Weight

286.11 g/mol

IUPAC Name

methyl 5-(chloromethyl)-2-(3-chloropyridin-2-yl)pyrazole-3-carboxylate

InChI

InChI=1S/C11H9Cl2N3O2/c1-18-11(17)9-5-7(6-12)15-16(9)10-8(13)3-2-4-14-10/h2-5H,6H2,1H3

InChI Key

RJTNIGNOVDQOAX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=NN1C2=C(C=CC=N2)Cl)CCl

Origin of Product

United States

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